molecular formula C11H11ClN2S2 B14355185 2-(4-Chlorophenyl)-4-(ethylsulfanyl)-1,3-thiazol-5-amine CAS No. 92919-59-0

2-(4-Chlorophenyl)-4-(ethylsulfanyl)-1,3-thiazol-5-amine

Cat. No.: B14355185
CAS No.: 92919-59-0
M. Wt: 270.8 g/mol
InChI Key: RLNSUEIVDVOTLO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(ethylsulfanyl)-1,3-thiazol-5-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group and an ethylsulfanyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(ethylsulfanyl)-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethylamine and carbon disulfide, followed by cyclization with a suitable oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(ethylsulfanyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(ethylsulfanyl)-1,3-thiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(ethylsulfanyl)-1,3-thiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and ethylsulfanyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-amine: Similar structure but with a methyl group instead of an ethylsulfanyl group.

    2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-amine: Contains a phenyl group instead of an ethylsulfanyl group.

Uniqueness

The presence of the ethylsulfanyl group in 2-(4-Chlorophenyl)-4-(ethylsulfanyl)-1,3-thiazol-5-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its specific applications and effectiveness in various research fields.

Properties

CAS No.

92919-59-0

Molecular Formula

C11H11ClN2S2

Molecular Weight

270.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-ethylsulfanyl-1,3-thiazol-5-amine

InChI

InChI=1S/C11H11ClN2S2/c1-2-15-11-9(13)16-10(14-11)7-3-5-8(12)6-4-7/h3-6H,2,13H2,1H3

InChI Key

RLNSUEIVDVOTLO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(SC(=N1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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